4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Overview
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine is an organic compound with the molecular formula C11H18N2 It is a derivative of piperidine, featuring a pyrrole ring substituted with two methyl groups at the 2 and 5 positions
Mechanism of Action
Target of Action
The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism respectively, making them important targets for antibacterial and antitubercular therapies .
Mode of Action
This compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl ACP Reductase enzyme, and the folate metabolism pathway by inhibiting the DHFR enzyme . The downstream effects include disruption of bacterial cell wall synthesis and DNA replication, leading to bacterial growth inhibition .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of bacterial growth and an increase in cell-specific glucose uptake rate . It also increases the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s dust may irritate the eyes and respiratory tract . Therefore, appropriate protective equipment should be used when handling it . It should be stored in a cool, dry place, away from fire sources and flammable substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine typically involves the reaction of 2,5-dimethylpyrrole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by nucleophilic substitution with piperidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce pyrrolidines.
Scientific Research Applications
4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)methylpiperidine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Comparison: Compared to these similar compounds, 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is unique due to its specific substitution pattern and the presence of both pyrrole and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-3-4-10(2)13(9)11-5-7-12-8-6-11/h3-4,11-12H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQYNQNHALJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626428 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032289-55-6 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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